molecular formula C22H28N4O4S2 B4557606 4-(3-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide

4-(3-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide

Cat. No.: B4557606
M. Wt: 476.6 g/mol
InChI Key: PTQFVXSMQNVZNH-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C22H28N4O4S2 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.15519773 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

The synthesis of novel compounds, including those related to the structure of "4-(3-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide," has shown promising results in antimicrobial activities. Studies have explored the antimicrobial potential of various derivatives, demonstrating that specific modifications can yield compounds with good to moderate activities against a range of microorganisms (Bektaş et al., 2010).

Topical Drug Delivery

Research into morpholinyl- and methylpiperazinylacyloxyalkyl derivatives of certain acids for topical drug delivery has highlighted the importance of these compounds in enhancing the permeation and effectiveness of drugs through the skin. The modification of these structures has led to improvements in aqueous solubility, lipophilicity, and enzymatic hydrolysis rates, thereby facilitating better drug delivery through topical application (Rautio et al., 2000).

Ionic Liquid Crystals

The design of ionic liquid crystals using morpholinium cations, among others, showcases the utility of "this compound" related compounds in material science. These studies have revealed a rich mesomorphic behavior of compounds, which is crucial for applications in display technologies and electronic devices (Lava et al., 2009).

Synthesis of Heterocycles

In the realm of synthetic organic chemistry, the reaction of α-phenylvinylsulfonium salts with amino alcohols or diamines, including morpholine and piperazine, to produce heterocycles like morpholines and piperazines has been documented. This process demonstrates the versatility of compounds related to "this compound" in synthesizing a wide range of biologically relevant structures (Matlock et al., 2015).

Properties

IUPAC Name

4-(3-methoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-29-20-4-2-3-19(17-20)24-9-11-25(12-10-24)22(31)23-18-5-7-21(8-6-18)32(27,28)26-13-15-30-16-14-26/h2-8,17H,9-16H2,1H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFVXSMQNVZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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